molecular formula C22H26N6O B14107897 {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone

{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B14107897
M. Wt: 390.5 g/mol
InChI Key: NFLUZVAFQRTERO-UHFFFAOYSA-N
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Description

The compound {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone is a complex organic molecule that features a triazole ring, a piperazine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Amination: The triazole ring is then functionalized with the 3,4-dimethylphenylamine group through a nucleophilic substitution reaction.

    Piperazine Derivative Formation: The piperazine ring is synthesized separately and then coupled with the triazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or reusable catalysts to reduce costs.

    Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science:

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: Used as a probe to study biochemical pathways and interactions at the molecular level.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
  • {5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone

Uniqueness

  • Structural Features : The specific arrangement of the triazole and piperazine rings, along with the unique substitution pattern, distinguishes it from similar compounds.
  • Biological Activity : The compound’s unique structure may confer distinct biological activities, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N6O/c1-15-5-4-6-19(13-15)27-9-11-28(12-10-27)22(29)20-21(25-26-24-20)23-18-8-7-16(2)17(3)14-18/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26)

InChI Key

NFLUZVAFQRTERO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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